molecular formula C10H9NO3 B3053827 2-(4-hydroxy-1H-indol-3-yl)acetic Acid CAS No. 56395-08-5

2-(4-hydroxy-1H-indol-3-yl)acetic Acid

Cat. No.: B3053827
CAS No.: 56395-08-5
M. Wt: 191.18 g/mol
InChI Key: IGOSTOCJEXIQIA-UHFFFAOYSA-N
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Description

4-Hydroxyindole-3-acetic acid is a derivative of indole-3-acetic acid, a well-known plant hormoneIt is a metabolite of psilocybin and psilocin, compounds found in certain mushrooms .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that 2-(4-hydroxy-1H-indol-3-yl)acetic Acid may interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole-3-acetic acid, a related compound, is known to be a product of the metabolism of serotonin . This suggests that this compound may be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 19118300 , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Action Environment

It’s known that thermal decomposition can lead to the release of irritating gases and vapors . Therefore, heat and sources of ignition may affect the stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyindole-3-acetic acid can be synthesized through several methods. One common approach involves the microbiological transformation of indole-3-acetic acid. This process typically involves the use of specific microorganisms that can hydroxylate indole-3-acetic acid at the 4-position . Another method involves chemical synthesis, where indole derivatives are subjected to hydroxylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of 4-Hydroxyindole-3-acetic acid often relies on biocatalytic processes. These processes utilize microbial cell factories to convert indole-3-acetic acid into its hydroxylated form. This method is preferred due to its efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyindole-3-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which have applications in pharmaceuticals and other industries .

Comparison with Similar Compounds

4-Hydroxyindole-3-acetic acid is similar to other indole derivatives such as:

Uniqueness: What sets 4-Hydroxyindole-3-acetic acid apart is its specific hydroxylation at the 4-position, which imparts unique chemical and biological properties. This modification enhances its interaction with certain receptors and enzymes, making it valuable for both research and industrial applications .

Properties

IUPAC Name

2-(4-hydroxy-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-3-1-2-7-10(8)6(5-11-7)4-9(13)14/h1-3,5,11-12H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOSTOCJEXIQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427653
Record name 1H-Indole-3-acetic acid, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56395-08-5
Record name 1H-Indole-3-acetic acid, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-hydroxy-1H-indol-3-yl)acetic Acid
Reactant of Route 2
2-(4-hydroxy-1H-indol-3-yl)acetic Acid
Reactant of Route 3
Reactant of Route 3
2-(4-hydroxy-1H-indol-3-yl)acetic Acid
Reactant of Route 4
2-(4-hydroxy-1H-indol-3-yl)acetic Acid
Reactant of Route 5
2-(4-hydroxy-1H-indol-3-yl)acetic Acid
Reactant of Route 6
2-(4-hydroxy-1H-indol-3-yl)acetic Acid

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